D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-

Opioid receptor selectivity Peptide diastereomer pharmacology Disulfide-constrained peptides

Disulfide-constrained peptide therapeutics require precise orthogonal protection during chain assembly. Boc-D-Pen(Acm)-OH delivers the D-configuration penicillamine core with Boc/Acm dual protection engineered for Boc/Bzl SPPS workflows. • D-Pen configuration is essential: L-Pen analogs exhibit low affinity and nonselective binding, while D-Pen diastereomers confer receptor selectivity in δ-opioid and nAChR-targeted peptide programs. • Acm group survives TFA deprotection and HF cleavage intact; clean iodine-mediated removal enables controlled disulfide formation without protecting group scrambling. • β,β-Geminal dimethyl substitution constrains disulfide bridge flexibility, enhancing conformational rigidity, metabolic stability, and enabling orthogonal Cys-Pen heterodisulfide pairing strategies.

Molecular Formula C13H24N2O5S
Molecular Weight 320.41 g/mol
Cat. No. B15285450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-
Molecular FormulaC13H24N2O5S
Molecular Weight320.41 g/mol
Structural Identifiers
SMILESCC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)
InChIKeySUSPMXBDNAADFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Pen(Acm)-OH (CAS 201421-14-9): Protected D-Penicillamine Building Block for Disulfide-Rich Peptide Synthesis


Boc-D-Pen(Acm)-OH (Boc-S-acetamidomethyl-D-penicillamine, CAS 201421-14-9) is a doubly protected, non-canonical amino acid derivative belonging to the penicillamine (β,β-dimethylcysteine) class [1]. It features an N-terminal tert-butyloxycarbonyl (Boc) group and an S-acetamidomethyl (Acm) thiol-protecting group, making it compatible with Boc/Bzl solid-phase peptide synthesis (SPPS) strategies [1]. The D-configuration penicillamine core imparts conformational rigidity through geminal dimethyl substitution at the β-carbon, a structural feature absent in standard cysteine derivatives . This compound serves as a key building block for introducing penicillamine residues into peptides where enhanced disulfide bond stability, orthogonal folding control, or improved receptor selectivity is required .

Workflow
Boc/Bzl solid-phase peptide synthesis (SPPS) compatible
Selection
D-penicillamine with orthogonal Boc/Acm protection for disulfide control
Context
Supports enantiomer-dependent receptor selectivity and constrained peptide design

Why Boc-D-Pen(Acm)-OH Cannot Be Replaced by Generic L-Pen, Cys, or Unprotected Penicillamine Analogs


Substitution of Boc-D-Pen(Acm)-OH with its L-enantiomer, standard cysteine (Cys) derivatives, or unprotected penicillamine is not equivalent in peptide synthesis. The D-configuration is critical: L-Pen analogs demonstrate low receptor binding affinity and are nonselective, while corresponding D-Pen diastereomers show variable but higher selectivity [1]; furthermore, free L-penicillamine is toxic due to pyridoxine inhibition [2]. Replacement with standard Cys derivatives (e.g., Boc-D-Cys(Acm)-OH) forfeits the β,β-geminal dimethyl substitution that constrains disulfide bridge flexibility and enhances peptide conformational rigidity [3]. Omitting the Acm protection compromises thiol stability during SPPS, where the Acm group uniquely survives both TFA treatment and HF cleavage while enabling controlled iodine-mediated deprotection and simultaneous disulfide formation [4].

Enantiomer mismatch
L-Pen analogs may not deliver equivalent stereochemical control; D-configuration is critical for receptor selectivity context.
Cysteine constraint loss
Standard Cys derivatives lack β,β-dimethyl substitution, limiting disulfide bridge rigidity and conformational constraint.
Protection/Synthesis incompatibility
Unprotected Pen or Fmoc-protected analogs may compromise Boc-SPPS workflow and HF cleavage stability.

Quantitative Differentiation Evidence: Boc-D-Pen(Acm)-OH vs. Closest Comparators


D-Pen vs. L-Pen: Enantiomer-Dependent Receptor Selectivity in Opioid Tetrapeptides

In a systematic study of cyclic disulfide-containing opioid tetrapeptides (Tyr-X-Phe-Y-NH₂), substitution at position 4 with D-penicillamine (D-Pen) versus L-penicillamine (L-Pen) produced marked differences in receptor binding. L-Pen⁴ analogs displayed low affinity and were nonselective across μ and δ opioid receptors, whereas the corresponding D-Pen⁴ diastereomers showed variable but consistently higher affinity and selectivity [1]. One D-Pen-containing analog demonstrated a 3.5-fold higher binding affinity at the δ-opioid receptor compared to the reference standard [D-Pen², D-Pen⁵]enkephalin (DPDPE) [1]. This demonstrates that the D-configuration of the penicillamine residue—as delivered by Boc-D-Pen(Acm)-OH upon deprotection and incorporation—is a critical determinant of biological target engagement.

D-Pen vs L-Pen Selectivity
Head-to-head
D-Pen⁴: up to 3.5× higher δ binding vs L-Pen⁴: nonselective, low affinity
Supports enantiomer-dependent receptor binding context
Rat brain membrane radioligand binding assays
Opioid receptor selectivity Peptide diastereomer pharmacology Disulfide-constrained peptides

Cys-Pen Orthogonal Disulfide Pairing for Isomer-Free Cyclic Peptide Folding

Zheng et al. (2015) discovered that penicillamine (Pen) and cysteine (Cys) exhibit orthogonal heterodisulfide pairing behavior: when a Pen-containing peptide (1) was co-incubated under oxidizing conditions with a Cys analogue (2), selective formation of the Cys-Pen heterodisulfide (1-2) was observed, with negligible formation of Cys-Cys or Pen-Pen homodisulfides [1]. This orthogonality enables highly selective production of certain (multi)cyclic structures—even a sole structure without isomers—through direct oxidation in air [1]. In contrast, peptides containing only Cys residues under identical oxidative folding conditions generate complex mixtures of disulfide isomers that require extensive chromatographic separation [1]. Incorporation of Pen residues via Boc-D-Pen(Acm)-OH thus provides a level of folding control unattainable with standard Cys building blocks.

Cys-Pen Orthogonal Pairing
Head-to-head
Pen + Cys: selective heterodisulfide vs Cys only: multi-isomer mixtures
Supports isomer-free oxidative folding for multicyclic peptides
Air oxidation, pH 7–8, monitored by LC-MS
Orthogonal disulfide pairing Peptide oxidative folding Multicyclic peptide design

Acm Protection Stability Under HF Cleavage: Penicillamine vs. Standard Cysteine Side Reactions

The S-acetamidomethyl (Acm) group on penicillamine demonstrated complete stability to all usual reagents in Boc/Bzl SPPS, including the hydrogen fluoride (HF) cleavage step [1]. In the foundational study by García-Echeverría et al. (1990), protected peptide Ac-L-Pen(Acm)-L-Pro-D-Val-L-Cys(Acm)-NH₂ was synthesized, and treatment with thallium(III) trifluoroacetate or iodine (for X = Acm) induced intramolecular disulfide bridge formation with good yield [1]. By contrast, S-Acm-protected cysteine residues are known to undergo undesirable S-to-N Acm shift side reactions during iodine oxidation, particularly in glutamine-containing sequences [2], a side reaction not reported for penicillamine Acm derivatives. This differential stability is attributed to the steric shielding provided by the gem-dimethyl groups adjacent to the thioether sulfur in penicillamine [1].

Acm Stability Pen vs Cys
Cross-study
Pen(Acm): HF stable, no S→N shift vs Cys(Acm): S→N shift in Gln peptides
Supports cleaner deprotection and disulfide formation
HF cleavage at 0 °C, iodine oxidation
Solid-phase peptide synthesis HF cleavage stability S-Acm protecting group

Gem-Dimethyl Conformational Constraint: Penicillamine vs. Cysteine in Disulfide Bridge Rigidity

Penicillamine is β,β-dimethylcysteine; the geminal dimethyl groups at the β-carbon restrict rotational freedom around the Cα–Cβ and Cβ–S bonds, thereby constraining the conformational flexibility of disulfide bridges . Commercial suppliers note that replacing Cys by Pen increases the rigidity of disulfide bridges, and Pen analogs of enkephalins, RGD peptides, and urotensin have been described with improved potency and/or selectivity relative to their Cys-only counterparts . In contrast, standard cysteine lacks these methyl groups and permits greater disulfide bridge flexibility, which can reduce receptor binding affinity and metabolic stability [1]. This structural constraint is invariant regardless of the specific protecting group strategy employed.

β,β-Dimethyl Constraint
Class-level
β,β-geminal dimethyl restricts Cα–Cβ and Cβ–S bond rotation; increases disulfide rigidity
Supports conformational constraint design
Observed across enkephalins, RGD, urotensin peptide families
Conformational constraint Disulfide bridge rigidity Peptide SAR

Boc/Acm Orthogonal Protection vs. Fmoc/Acm: Compatibility with Boc-SPPS and HF Cleavage

Boc-D-Pen(Acm)-OH employs a Boc/Acm orthogonal protection scheme wherein the Boc group is selectively removable under acidic conditions (TFA) while the Acm thiol protection remains intact . This orthogonality is validated by the complete stability of the S-Acm group to HF cleavage conditions used in Boc/Bzl SPPS [1]. In contrast, the Fmoc analog Fmoc-D-Pen(Acm)-OH is incompatible with Boc-SPPS workflows due to Fmoc liability under repetitive base (piperidine) treatments . For laboratories operating Boc-chemistry synthesizers or requiring HF-labile resin cleavage, Boc-D-Pen(Acm)-OH is the compatible choice, whereas Fmoc-D-Pen(Acm)-OH cannot be substituted without changing the entire synthetic strategy .

Boc/Acm vs Fmoc/Acm
Class-level
Boc/Acm: Boc-SPPS & HF compatible vs Fmoc/Acm: requires Fmoc-SPPS
Only Boc-compatible penicillamine building block
Mutual exclusivity; protocol redesign required
Orthogonal protection strategy Boc-SPPS compatibility HF cleavage stability

Optimal Application Scenarios for Boc-D-Pen(Acm)-OH Based on Quantitative Differentiation Evidence


Synthesis of D-Pen-Containing Opioid or nAChR Peptide Ligands Requiring High Receptor Selectivity

When developing peptide ligands where the D-configuration of penicillamine determines receptor selectivity—as demonstrated in δ-opioid tetrapeptides where D-Pen⁴ analogs showed selective binding while L-Pen⁴ analogs were nonselective and low-affinity [1]—Boc-D-Pen(Acm)-OH is the only building block that delivers the active D-enantiomer. The Acm protecting group ensures the thiol remains inert during chain assembly and is cleanly removed with iodine to form the requisite disulfide constraint [2]. This scenario directly supports analgesic peptide programs (e.g., α9α10 nAChR-targeted peptides) where D-Pen substitution enables non-opioid mechanism-based pain therapeutics [3].

Isomer-Free Oxidative Folding of Multicyclic Peptides via Cys-Pen Orthogonal Disulfide Pairing

For multicyclic peptide designs that require precise disulfide connectivity without protecting group manipulation, Boc-D-Pen(Acm)-OH enables the Cys-Pen orthogonal pairing strategy [1]. After incorporation and deprotection, the Pen residue selectively forms heterodisulfides with Cys residues while avoiding homodisulfide formation, yielding a single cyclic isomer. This eliminates the need for extensive HPLC purification of disulfide isomers, which is unavoidable when using only Cys building blocks [1]. Applications include designed multicyclic peptide therapeutics and ligands where structural homogeneity is critical for biological activity and regulatory acceptance.

Boc-SPPS of Disulfide-Rich Peptides with HF-Labile Resin Anchoring

In laboratories or manufacturing settings where Boc/Bzl SPPS chemistry is the established platform (e.g., for aggregation-prone peptide sequences or when HF-labile resins are required), Boc-D-Pen(Acm)-OH provides the only compatible penicillamine building block. Its Boc group is removed during standard TFA deprotection cycles, while the Acm-protected thiol survives the HF cleavage step intact [1][2]. This orthogonal protection profile cannot be replicated by Fmoc-D-Pen(Acm)-OH, which is incompatible with Boc-SPPS workflows [3]. This is particularly relevant for industrial-scale peptide API manufacturing where Boc-chemistry offers advantages for certain 'difficult' sequences.

Conformationally Constrained Peptide Design for Enhanced Metabolic Stability

When metabolic instability or conformational flexibility limits peptide drug candidacy, incorporating Pen residues via Boc-D-Pen(Acm)-OH introduces β,β-geminal dimethyl substitution that restricts disulfide bridge flexibility [1]. This conformational constraint has been associated with improved receptor potency and selectivity across multiple peptide families, including enkephalins, RGD peptides, and urotensin analogs [2]. The Acm protection provides the additional benefit of minimizing undesired thiol oxidation during peptide chain assembly, preserving functional group integrity for subsequent controlled disulfide formation [3].

Application
Selection Property
Validation Focus
D-Pen peptide receptor selectivity studies
D-enantiomer stereochemical control
Enantiomer-dependent binding context
Orthogonal disulfide pairing studies
Cys-Pen orthogonal pairing review
Isomer distribution monitoring
Boc-chemistry disulfide-rich peptide synthesis
Orthogonal Boc/Acm protection
HF cleavage compatibility
Peptide conformational constraint studies
β,β-dimethyl disulfide constraint
Disulfide bridge rigidity and stability
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